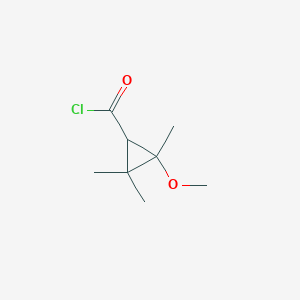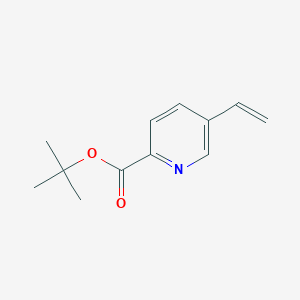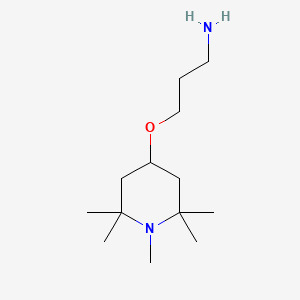
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring substituted with methoxy and carbonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The reaction can be represented as follows:
2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid+SOCl2→2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxy group can also influence the reactivity and stability of the compound through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-methyl ester
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-amide
Uniqueness
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both a methoxy group and a carbonyl chloride group on the cyclopropane ring
Propiedades
Número CAS |
79163-54-5 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-7(2)5(6(9)10)8(7,3)11-4/h5H,1-4H3 |
Clave InChI |
FJULGNKJYQQBJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)OC)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)

![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)


![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)



![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)



